![molecular formula C19H18O4 B5742066 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)
4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromen-2-one core with an ethyl group at the 4-position and a 3-methoxybenzyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-2H-chromen-2-one and 3-methoxybenzyl alcohol.
Etherification Reaction: The key step involves the etherification of 4-ethyl-2H-chromen-2-one with 3-methoxybenzyl alcohol. This reaction is usually catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chromen-2-one moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
- 4-Ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
- 3-Ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Comparison: Compared to similar compounds, 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which may influence its biological activity and chemical reactivity. The presence of the 3-methoxybenzyl group at the 7-position and the ethyl group at the 4-position distinguishes it from other derivatives, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
4-ethyl-7-[(3-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-14-10-19(20)23-18-11-16(7-8-17(14)18)22-12-13-5-4-6-15(9-13)21-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBGGYCBBJUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
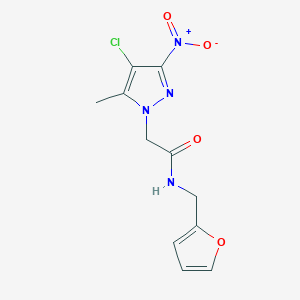
![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)
![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)
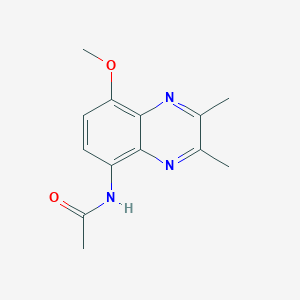
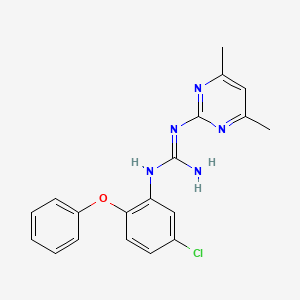
![5,6-Dihydrobenzo[b][1]benzazepin-11-yl(pyrrolidin-1-yl)methanone](/img/structure/B5742025.png)
![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)
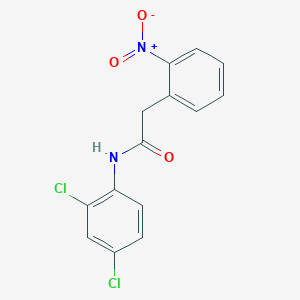
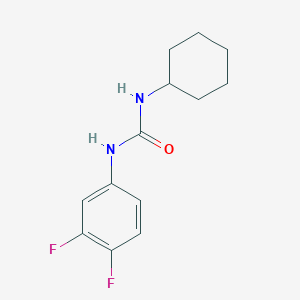
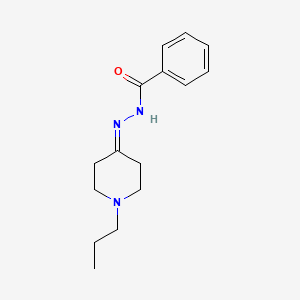
![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)
![3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5742070.png)
![N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)
